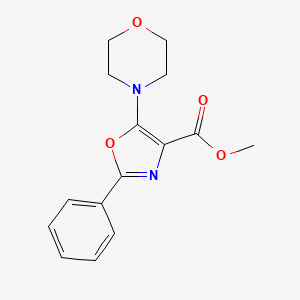
2-(isobutylthio)-4,5,6-trimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound belongs to a class of compounds known for their complex molecular structures and the potential for diverse chemical reactions and applications. While direct information on "2-(isobutylthio)-4,5,6-trimethylnicotinonitrile" is scarce, research on similar compounds provides valuable insights into their synthesis, structure, and properties.
Synthesis Analysis
Synthesis of similar compounds often involves multicomponent reactions (MCRs), highlighting the efficiency and versatility of these methods in constructing complex molecules. For instance, isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates were synthesized through an MCR involving isobutyl ethylacetoacetate, aryl aldehydes, and malononitrile, using BF3·OEt2 as a catalyst (Kumar et al., 2013).
Molecular Structure Analysis
Structural analyses often employ techniques like X-ray crystallography, revealing details such as conformation and bond lengths. The molecular structure of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate demonstrated a "flattened-boat" conformation for the pyran ring, elucidated through spectral techniques and X-ray structural analysis (Kumar et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can be highly specific and yield diverse products. For example, reactions of tetraalkyldiindane with tert-butyl and phenyl isonitriles formed weak adducts, retaining the In−In bond, which underscores the complexity and specificity of reactions involving these compounds (Uhl et al., 1998).
Physical Properties Analysis
Physical properties like melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. However, specific data on "this compound" are not readily available, suggesting a gap in the literature.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, are vital for applications in synthesis and material science. Studies like the synthesis and reactions of methyl (trimethylsilylmethyl)-acetylenecar☐ylate illustrate the generation of novel structures through cycloaddition reactions, showcasing the innovative potential of chemical synthesis (Hojo et al., 1993).
Scientific Research Applications
Chemical Synthesis and Reactions
Precursor for Nitroxides Synthesis : A study explored the use of isonitriles with nitroxyl moieties as precursors for synthesizing nitroxides, indicating the potential of similar nitrile compounds in creating valuable derivatives for chemical reactions (Zakrzewski, Jezierska, & Hupko, 2004).
Alkylation and Catalysis : Research on the alkylation of isobutane with 2-butene using composite ionic liquid catalysts showcased the creation of high-octane alkylates, demonstrating the relevance of nitrile and related compounds in enhancing catalytic reactions for fuel improvement (Liu, Hu, Xu, & Su, 2008).
Material Science and Corrosion Inhibition
Corrosion Inhibition : A study on pyridine derivatives, including nitrile-functionalized compounds, as corrosion inhibitors for steel in acidic environments, highlighted their high efficiency in protecting metals, which suggests potential applications of similar nitrile compounds in industrial corrosion prevention (Ansari, Quraishi, & Singh, 2015).
Pharmaceutical Chemistry
Anticancer Compounds : Research involving 2-amino-3-cyanopyridine derivatives, related to the structural motif of 2-(isobutylthio)-4,5,6-trimethylnicotinonitrile, assessed their potential as anticancer agents, indicating the significance of nitrile compounds in developing therapeutic drugs (Mansour, Sayed, Marzouk, & Shaban, 2021).
properties
IUPAC Name |
4,5,6-trimethyl-2-(2-methylpropylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-8(2)7-16-13-12(6-14)10(4)9(3)11(5)15-13/h8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJMYJJOUUHAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)
![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)
![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)
![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)
![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)
![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)
